molecular formula C12H11NO3 B1351244 Ethyl 5-phenyl-1,3-oxazole-4-carboxylate CAS No. 32998-97-3

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B1351244
CAS RN: 32998-97-3
M. Wt: 217.22 g/mol
InChI Key: LFBYYERWTHYROG-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate and similar compounds has been reported in the literature . The yield was reported to be 78.80%, and the product was described as a yellow powder .


Molecular Structure Analysis

The molecular formula of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is C12H11NO3. Its molecular weight is 217.22 . The InChI code is 1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a solid at room temperature. It has a density of 1.2±0.1 g/cm3. Its boiling point is 364.2±30.0 °C at 760 mmHg. The vapor pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.0±3.0 kJ/mol. The flash point is 174.1±24.6 °C .

Scientific Research Applications

Synthesis Methods

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is involved in various synthesis methods for creating complex molecules. For example, it is used in the stereoselective synthesis of anti-2-oxazolidinones through SN2 cyclization of N-Boc-β-amino alcohols, highlighting its versatility in organic synthesis (Madhusudhan et al., 2003). Additionally, it serves as a precursor in the efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions, emphasizing its role in the development of novel organic compounds (Yavari et al., 2008).

Corrosion Inhibition

Research has also explored the use of oxazole derivatives, closely related to ethyl 5-phenyl-1,3-oxazole-4-carboxylate, as corrosion inhibitors on mild steel in hydrochloric acid medium. This indicates the potential of oxazole derivatives in protecting metals against corrosion, demonstrating their practical applications in materials science (Rahmani et al., 2018).

Pharmaceutical Applications

While explicitly avoiding drug use and dosage details, it's worth noting that derivatives of ethyl 5-phenyl-1,3-oxazole-4-carboxylate have been investigated for their antimicrobial properties. These studies suggest the potential of these compounds in developing new antimicrobial agents, thus contributing to pharmaceutical research aimed at combating infectious diseases (Biointerface Research in Applied Chemistry, 2020).

Chemical Space Expansion

Further research into the chemical space of sp3-enriched 4,5-disubstituted oxazoles, starting from ethyl oxazole-4-carboxylates, underscores the compound's role in advancing synthetic and medicinal chemistry. The development of functional group transformations expands the toolkit available for creating novel compounds with potential applications across various fields (Slobodyanyuk et al., 2019).

properties

IUPAC Name

ethyl 5-phenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBYYERWTHYROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383867
Record name ethyl 5-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

CAS RN

32998-97-3
Record name ethyl 5-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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